(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1040644-79-8
Cat. No.: VC11940090
Molecular Formula: C19H18FN3O2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040644-79-8 |
|---|---|
| Molecular Formula | C19H18FN3O2 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C19H18FN3O2/c1-12-8-13(2)10-16(9-12)23-14(3)18(21-22-23)19(24)25-11-15-6-4-5-7-17(15)20/h4-10H,11H2,1-3H3 |
| Standard InChI Key | NGDZVHGZFAORGD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of the compound is C₁₉H₁₈FN₃O₂, with a molecular weight of 339.4 g/mol. Key structural features include:
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A 1,2,3-triazole ring substituted at the 1-position with a 3,5-dimethylphenyl group.
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A 5-methyl group on the triazole ring.
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A carboxylate ester at the 4-position, linked to a 2-fluorophenylmethyl moiety.
Table 1: Physicochemical Properties
The presence of fluorine enhances electronegativity and metabolic stability, while the dimethylphenyl group contributes to hydrophobic interactions . The ester linkage may influence bioavailability by modulating solubility and hydrolysis kinetics.
Synthesis and Structural Elucidation
The synthesis of this compound likely follows Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, which facilitates regioselective triazole formation . A proposed pathway involves:
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Copper(I)-catalyzed cycloaddition between a 3,5-dimethylphenyl azide and a fluorophenylmethyl acetylene ester.
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Esterification to introduce the carboxylate group.
Key Reaction Steps:
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Azide Preparation:
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3,5-Dimethylaniline → Diazotization → Azide intermediate.
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Acetylene Ester Synthesis:
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2-Fluorobenzyl alcohol + Propargyl bromide → Propargyl ether.
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Oxidation to carboxylate ester.
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Cycloaddition:
Spectroscopic Characterization:
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IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-F stretch) .
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¹H NMR: Signals for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.4 ppm), and triazole protons (δ 7.6–8.0 ppm) .
Pharmacological Activities and Mechanisms
Anticancer Activity
The compound’s triazole core may interact with tubulin or DNA topoisomerases, common targets in anticancer drug design . In a study of similar triazoles, fluorinated derivatives exhibited IC₅₀ values of 91–406 µM against MCF-7 and PC-3 cell lines, outperforming non-fluorinated analogs . The 2-fluorophenyl group likely enhances cellular uptake via passive diffusion, while the dimethylphenyl moiety stabilizes hydrophobic interactions with target proteins .
Table 2: Comparative Cytotoxicity of Triazole Derivatives
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC-3 |
|---|---|---|
| This compound | Pending data | Pending data |
| T1 (Fluorinated analog) | 91.5 | 273.9 |
| T2 (Fluorinated analog) | 132.7 | 406.3 |
| Adriamycin (Standard) | 0.15 | N/A |
Data adapted from studies on structurally related triazoles .
Comparative Analysis with Analogous Compounds
vs. Non-Fluorinated Triazoles
Fluorine substitution typically reduces metabolic degradation and improves blood-brain barrier penetration . For example, replacing a hydrogen with fluorine in analogous triazoles increased antifungal potency by 4–8× .
vs. Other Fluorinated Heterocycles
Future Research Directions
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Mechanistic Studies:
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In Vivo Pharmacokinetics:
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Assess oral bioavailability and half-life in rodent models.
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Derivatization:
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Therapeutic Combinations:
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